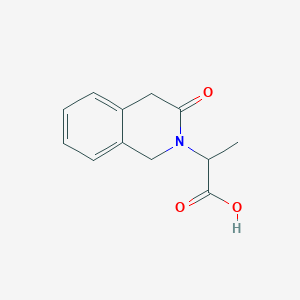![molecular formula C12H14N4 B12881074 1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12881074.png)
1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities . This compound features a fused ring system that includes a pyrazole and a pyridine ring, making it an interesting target for synthetic and pharmacological studies.
Métodos De Preparación
The synthesis of 1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often include refluxing in ethanol or another suitable solvent. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of automated reactors to ensure consistency and efficiency .
Análisis De Reacciones Químicas
1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Aplicaciones Científicas De Investigación
1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar fused ring system and exhibit comparable biological activities.
Pyrazolo[3,4-b]pyridines: These compounds also feature a pyrazole and pyridine ring but differ in the position of the fusion, leading to different chemical and biological properties.
Pyrazoloquinolines: These compounds have a quinoline ring fused to a pyrazole ring and are known for their pharmacological activities.
The uniqueness of this compound lies in its specific ring fusion and the presence of an ethyl group, which can influence its reactivity and biological activity .
Propiedades
Fórmula molecular |
C12H14N4 |
|---|---|
Peso molecular |
214.27 g/mol |
Nombre IUPAC |
1-ethyl-3-pyridin-3-yl-5,6-dihydro-4H-pyrrolo[2,3-c]pyrazole |
InChI |
InChI=1S/C12H14N4/c1-2-16-12-10(5-7-14-12)11(15-16)9-4-3-6-13-8-9/h3-4,6,8,14H,2,5,7H2,1H3 |
Clave InChI |
KXKAKKOSHQARQL-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(CCN2)C(=N1)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


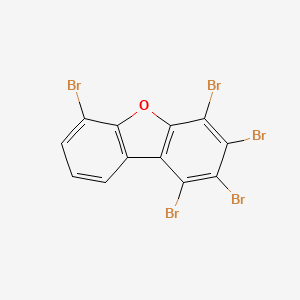
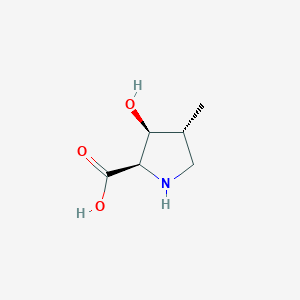

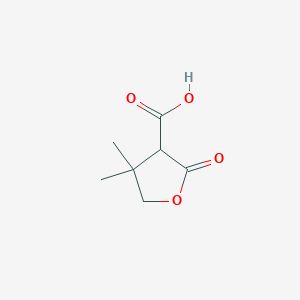
![3-[1-(Ethanesulfonyl)ethyl]-4-methylpyrrolidine-2,5-dione](/img/structure/B12881021.png)
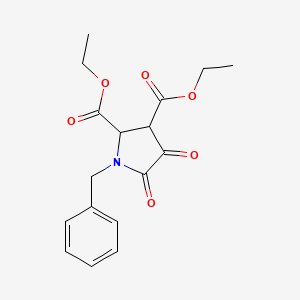
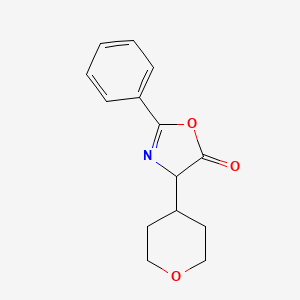
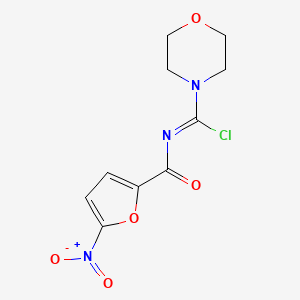
![2-(Chloromethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12881049.png)
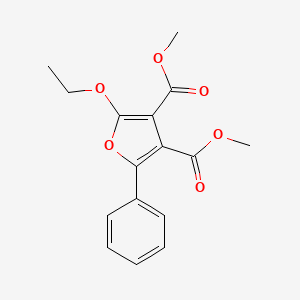
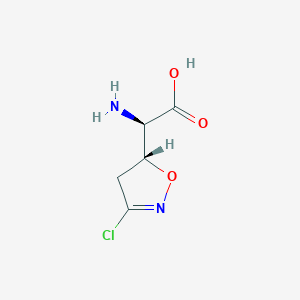
![[(5-Bromo-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12881064.png)

